molecular formula C11H5ClO4S B6422885 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione CAS No. 1011625-25-4

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione

Cat. No.: B6422885
CAS No.: 1011625-25-4
M. Wt: 268.67 g/mol
InChI Key: HLYBJEBJOPLBQM-UHFFFAOYSA-N
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Description

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of chromene and oxathiolane, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a chromene derivative with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxathiolane ring may also interact with biological membranes, affecting their properties.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds like 2H-chromene-2,5-dione share structural similarities but lack the oxathiolane ring.

    Oxathiolane Compounds: These compounds contain the oxathiolane ring but differ in other structural aspects.

Uniqueness

8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is unique due to its combination of chromene and oxathiolane structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-(chloromethyl)-[1,3]oxathiolo[5,4-g]chromene-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClO4S/c12-4-5-1-10(13)15-7-3-9-8(2-6(5)7)16-11(14)17-9/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYBJEBJOPLBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CC3=C(C=C2OC1=O)SC(=O)O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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